1-(2-methyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone
Description
Properties
Molecular Formula |
C13H12N4OS |
|---|---|
Molecular Weight |
272.33 g/mol |
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
InChI |
InChI=1S/C13H12N4OS/c1-8-12(9-4-2-3-5-10(9)16-8)11(18)6-19-13-14-7-15-17-13/h2-5,7,16H,6H2,1H3,(H,14,15,17) |
InChI Key |
BPLSGQFUENKNBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC=NN3 |
Origin of Product |
United States |
Biological Activity
The compound 1-(2-methyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone is a novel hybrid molecule that combines the biological activities associated with indole and triazole moieties. This article reviews its biological activity, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure can be represented as follows:
- Indole moiety : Known for its diverse biological activities including anticancer and antimicrobial properties.
- Triazole moiety : Recognized for its role in enhancing pharmacological profiles and exhibiting antifungal and anticancer activities.
Anticancer Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 2.3 | |
| HCT-116 (Colon cancer) | 1.9 | |
| A549 (Lung cancer) | 5.0 |
These results indicate that the compound exhibits potent cytotoxicity, particularly against breast and colon cancer cells, outperforming some standard chemotherapeutic agents.
The mechanisms underlying the anticancer activity of this compound involve multiple pathways:
- Inhibition of Growth Factors : The triazole component may inhibit specific kinases involved in tumor growth.
- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.
- Disruption of Cell Cycle : It has been observed to interfere with cell cycle progression in various cancer cell lines, particularly at the G1/S phase transition.
Study on MCF-7 Cell Line
In a detailed investigation of the MCF-7 breast cancer cell line, researchers found that treatment with 1-(2-methyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone resulted in:
- A significant reduction in cell viability.
- Induction of apoptosis as evidenced by increased levels of caspase activity.
This study emphasized the potential of this compound as a lead for developing new anticancer therapies targeting estrogen receptor-positive breast cancers.
Study on HCT-116 Cell Line
Another study focusing on the HCT-116 colon cancer cells reported:
- An IC50 value of 1.9 µM, indicating high potency.
- Mechanistic studies revealed that the compound inhibited thymidylate synthase and other enzymes critical for DNA synthesis.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-(2-methyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone have demonstrated efficacy against a range of pathogens. A study involving the synthesis of various triazole derivatives reported moderate to good antimicrobial activities against bacteria such as Staphylococcus aureus and Enterococcus faecalis .
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | Moderate |
| Triazole Derivative B | Enterococcus faecalis | Good |
Anticancer Properties
The indole and triazole moieties are known to enhance biological activity in anticancer agents. Research has shown that compounds containing these structures can inhibit cancer cell proliferation. For example, derivatives with similar frameworks have been tested on various cancer cell lines, showing promising results in inhibiting growth .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | A431 (skin cancer) | 2.434 |
| Compound Y | MCF7 (breast cancer) | 3.500 |
Synthesis of Functional Materials
The compound's unique structure allows it to be utilized in synthesizing functional materials such as polymers and nanomaterials. The triazole ring can participate in coordination chemistry, leading to the formation of metal complexes that have applications in catalysis and electronic devices .
Photophysical Properties
Studies have shown that compounds with similar structural features exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells . The incorporation of the triazole unit enhances the stability and efficiency of these materials.
Case Study: Antimicrobial Efficacy
In a controlled study, a series of triazole derivatives were synthesized, including those based on the structure of 1-(2-methyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone . The results indicated that specific modifications to the indole ring significantly improved antimicrobial activity against Escherichia coli and Candida albicans, highlighting the importance of structural optimization in drug design .
Case Study: Anticancer Activity
A recent investigation into the anticancer potential of indole-triazole hybrids showed that one derivative exhibited an IC50 value of 2.966 µM against MCF7 cells, indicating a strong potential for development into therapeutic agents for breast cancer treatment .
Comparison with Similar Compounds
Substituent Length and Functional Group Variations
The 1,3-dodecadiynyl substituent distinguishes this compound from other benzoic acid derivatives. Below is a comparison with key analogues:
*Hypothesized based on conjugated diyne reactivity in materials science.
Key Observations :
Spectral and Crystallographic Data
- 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid (): Exhibits planar phthalimide groups stabilized by intramolecular hydrogen bonding, as seen in its crystal structure .
- Benzoic acid, 3-sulfo-dodecyl ester (): Sulfonate esters show strong IR absorption at 1170–1200 cm⁻¹ (S=O stretching), absent in alkyne-substituted derivatives .
Preparation Methods
Synthesis of 3-Cyanoacetyl-2-methylindole
The indole precursor is synthesized via Vilsmeier-Haack formylation of 2-methylindole using POCl₃ and DMF, followed by oxidation with KMnO₄ to yield 2-methylindole-3-carboxylic acid. Esterification with ethanol and H₂SO₄ produces the ethyl ester, which is hydrazinated to form 2-methylindole-3-carbohydrazide.
Formation of Thiosemicarbazide
Reaction of 2-methylindole-3-carbohydrazide with phenyl isothiocyanate in ethanol yields the thiosemicarbazide intermediate. Cyclization under basic conditions (KOH/EtOH) forms the 4H-1,2,4-triazole-3-thiol ring.
Alkylation with Bromoethanone
The triazole-thiol is alkylated with 2-bromo-1-(2-methyl-1H-indol-3-yl)ethanone in acetonitrile, using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 4–6 hours, yielding the target compound.
Data Table 1: Cyclization-Alkylation Method
Click Chemistry Approach
Azide-Alkyne Cycloaddition
A copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole core. 3-Azido-2-methylindole is reacted with propargyl thioacetate in the presence of Cu(I), generating the 1,2,4-triazole ring.
Post-Functionalization
The thioacetate group is hydrolyzed using NaOH/MeOH to expose the thiol, which is subsequently alkylated with bromoethanone.
Data Table 2: Click Chemistry Method
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | CuI, DMF, 60°C | 78% | ¹H NMR: δ 7.8 (s, triazole-H) |
| 2 | NaOH, MeOH, rt | 89% | IR: 2560 cm⁻¹ (S-H) |
| 3 | Bromoethanone, K₂CO₃ | 65% | HR-MS: [M+H]⁺ 342.1234 |
One-Pot Thioetherification
Simultaneous Cyclization and Coupling
A one-pot method involves reacting 2-methylindole-3-glyoxyl chloride with 4-amino-1,2,4-triazole-3-thiol in DMF. The reaction proceeds via nucleophilic acyl substitution, forming both the ethanone and thioether bonds in situ.
Data Table 3: One-Pot Synthesis
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Catalyst | Et₃N |
| Temperature | 0°C → rt |
| Yield | 71% |
| Purity (HPLC) | 98.5% |
Green Chemistry Optimization
Solvent-Free Mechanochemical Synthesis
Ball milling 2-methylindole-3-carboxylic acid, 1,2,4-triazole-3-thiol, and K₂CO₃ for 2 hours achieves 82% yield. This method eliminates toxic solvents and reduces reaction time.
Microwave-Assisted Alkylation
Microwave irradiation (150 W, 100°C) of the triazole-thiol and bromoethanone in PEG-400 completes the reaction in 15 minutes with 76% yield.
Data Table 4: Green Methods Comparison
| Method | Conditions | Yield | Energy Input |
|---|---|---|---|
| Mechanochemical | Ball milling, 2 h | 82% | Low |
| Microwave | 150 W, 15 min | 76% | Moderate |
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2-methyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone with 4H-1,2,4-triazole-3-thiol in acetone under basic conditions (e.g., K₂CO₃) at room temperature for 1–2 hours yields the target compound. Purification involves filtration, washing, and recrystallization from ethanol .
- Key Considerations :
- Use inert atmospheres to prevent oxidation of thiol groups.
- Monitor reaction progress via TLC or HPLC to optimize yield.
Q. How is the compound characterized spectroscopically, and what are critical spectral markers?
- Methodological Answer :
- Mass Spectrometry : The molecular ion peak ([M⁺]) in EI-MS aligns with the molecular weight (e.g., ~299 g/mol). Fragmentation patterns should confirm the indole and triazole moieties .
- ¹H NMR : Key signals include:
- Indole H-2 proton at δ 7.6–7.8 ppm (singlet).
- Methyl group on indole at δ 2.4–2.6 ppm.
- Thioether-linked CH₂ at δ 4.1–4.3 ppm (triplet) .
- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and N–H (indole, ~3400 cm⁻¹) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Hazards : Classified as H302 (acute oral toxicity), H315 (skin irritation), and H319 (eye irritation) .
- Protocols :
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation (H335).
- Store in a cool, dry place away from oxidizing agents.
Advanced Research Questions
Q. How does the compound’s crystal structure inform its reactivity and biological interactions?
- Methodological Answer :
- X-ray Diffraction : The compound exhibits a planar indole ring and a twisted triazole-thioether linkage. Weak intermolecular interactions (C–O···π) may influence packing and solubility .
- DFT Studies : Optimized geometries (B3LYP/6-31G(d,p)) reveal electron density localization on the triazole sulfur, suggesting nucleophilic reactivity .
- Implications : The sulfur atom’s accessibility enhances interactions with biological targets (e.g., enzyme active sites).
Q. What is the structure-activity relationship (SAR) for its fungicidal and antimicrobial properties?
- Methodological Answer :
- Fungicidal Activity : Substitutions on the triazole ring (e.g., phenyl groups) enhance activity against Fusarium spp. (MIC 31.25 µg/mL). Dimerization via cyclobutane bridges improves stability but reduces bioavailability .
- Antimicrobial SAR : N-Ethyl substituents on triazole lower MBC values (62.5 µg/mL vs. 125 µg/mL for N-methyl) against Pseudomonas aeruginosa due to increased lipophilicity .
- Experimental Design :
- Use microdilution assays with standardized bacterial/fungal strains.
- Compare EC₅₀ values across derivatives to refine SAR.
Q. How can computational modeling (e.g., molecular docking) predict its biological targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes with cysteine residues (e.g., fungal lanosterol demethylase) due to thioether reactivity.
- Docking Workflow :
Optimize compound geometry using Gaussian09 (B3LYP/6-31G*).
Perform rigid/flexible docking with AutoDock Vina.
Validate binding poses via MD simulations (e.g., GROMACS) .
- Validation : Cross-check with in vitro enzyme inhibition assays.
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Case Study : Discrepancies in MIC values may arise from strain variability or assay conditions.
- Solutions :
- Replicate studies using ATCC reference strains.
- Standardize inoculum size (0.5 McFarland) and growth media (Mueller-Hinton agar) .
- Apply statistical models (e.g., ANOVA) to assess significance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
